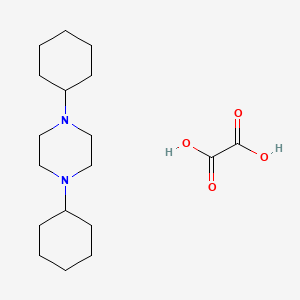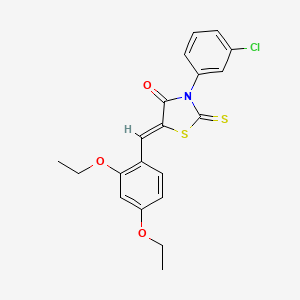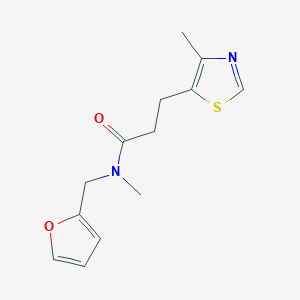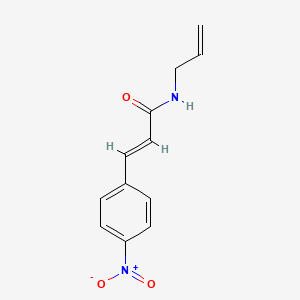![molecular formula C21H14BrClN2O2S B5221198 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5221198.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-bromo-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-bromo-4-methoxybenzamide is a chemical compound which has attracted significant interest in the scientific community due to its potential applications in various fields. This compound is also known as BMB-4 and is a member of the benzamide family of compounds. BMB-4 is a potent inhibitor of various enzymes and has been studied for its potential use in cancer treatment, as well as in other areas of research.
Wirkmechanismus
The mechanism of action of BMB-4 is complex and involves the inhibition of various enzymes which are involved in cancer cell proliferation and survival. BMB-4 has been shown to inhibit the activity of topoisomerase IIα, which is an enzyme that is essential for DNA replication and repair. In addition, BMB-4 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting the activity of these enzymes, BMB-4 is able to induce apoptosis in cancer cells.
Biochemical and physiological effects:
BMB-4 has been shown to have a number of biochemical and physiological effects in various studies. In one study, BMB-4 was shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia cells. In addition, BMB-4 was shown to induce apoptosis in these cells, which is a process of programmed cell death. BMB-4 has also been shown to inhibit the activity of HDACs, which are enzymes that are involved in the regulation of gene expression. This inhibition of HDACs can lead to changes in gene expression patterns, which can have a number of physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
BMB-4 has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. In addition, BMB-4 has been shown to be a potent inhibitor of various enzymes, which makes it a promising candidate for use in cancer treatment. However, there are also limitations to the use of BMB-4 in lab experiments. One limitation is that it is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. In addition, BMB-4 has been shown to have some toxicity in certain cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on BMB-4. One direction is to further study its potential applications in cancer treatment. BMB-4 has been shown to be a potent inhibitor of various enzymes which are involved in cancer cell proliferation and survival, and further studies may reveal additional targets for BMB-4. In addition, further studies may be needed to investigate the toxicity of BMB-4 in various cell lines, as well as its potential side effects in vivo. Finally, there may be potential applications for BMB-4 in other areas of research, such as neurodegenerative diseases or infectious diseases.
Synthesemethoden
The synthesis of BMB-4 involves a multi-step process which has been described in detail in various scientific publications. The first step involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminobenzothiazole to form the corresponding amide intermediate. This intermediate is then reduced to the corresponding aniline using a reducing agent such as iron powder. The final step involves the reaction of the aniline with 3-bromo-4-methoxybenzoyl chloride to form the desired product, BMB-4.
Wissenschaftliche Forschungsanwendungen
BMB-4 has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research is in the treatment of cancer. BMB-4 has been shown to be a potent inhibitor of various enzymes which are involved in cancer cell proliferation and survival. In addition, BMB-4 has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
Eigenschaften
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-bromo-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClN2O2S/c1-27-18-9-7-12(10-14(18)22)20(26)24-17-11-13(6-8-15(17)23)21-25-16-4-2-3-5-19(16)28-21/h2-11H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZCLYYHBWQDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({1-[2-(2-allylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5221117.png)
![N-[4-(3-bromo-4-methoxyphenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B5221125.png)
![N-[4-({[3-(dihexylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5221136.png)


![4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5221163.png)

![2-(4-fluorophenyl)-2-oxoethyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B5221176.png)



![sodium 3-[2-(2-thioxobutylidene)naphtho[1,2-d][1,3]thiazol-1(2H)-yl]-1-propanesulfonate](/img/structure/B5221222.png)
![2-[(2-anilinobenzoyl)amino]benzoic acid](/img/structure/B5221229.png)
![1-(2-methoxyphenyl)-4-[1-(3-phenylpropanoyl)-3-piperidinyl]piperazine](/img/structure/B5221230.png)